Aucubin

Catalog No.
S519756
CAS No.
479-98-1
M.F
C15H22O9
M. Wt
346.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aucubin

CAS Number

479-98-1

Product Name

Aucubin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1

InChI Key

RJWJHRPNHPHBRN-ACALXYEMSA-N

SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Solubility

356 mg/mL at 20 °C

Synonyms

aucubin, aucubuside

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Description

The exact mass of the compound Aucubin is 346.12638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 356 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-3

Exact Mass

346.12638

Appearance

Solid powder

Melting Point

181°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2G52GS8UML

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

479-98-1

Wikipedia

Aucubin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Zhang L, Ma YL, Liu Y, Zu YG. Development and validation of high liquid performance chromatography-tandem mass spectrometry method for simultaneous determination of geniposidic acid and aucubin in rat plasma for pharmacokinetic study after oral administration of Du-zhong tea extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:62-9. doi: 10.1016/j.jchromb.2014.04.033. Epub 2014 May 23. PubMed PMID: 24929551.
2: Lee GH, Lee MR, Lee HY, Kim SH, Kim HK, Kim HR, Chae HJ. Eucommia ulmoides cortex, geniposide and aucubin regulate lipotoxicity through the inhibition of lysosomal BAX. PLoS One. 2014 Feb 19;9(2):e88017. doi: 10.1371/journal.pone.0088017. eCollection 2014. PubMed PMID: 24586300; PubMed Central PMCID: PMC3929538.
3: Lee HY, Lee GH, Lee MR, Kim HK, Kim NY, Kim SH, Lee YC, Kim HR, Chae HJ. Eucommia ulmoides Oliver extract, aucubin, and geniposide enhance lysosomal activity to regulate ER stress and hepatic lipid accumulation. PLoS One. 2013 Dec 11;8(12):e81349. doi: 10.1371/journal.pone.0081349. eCollection 2013. PubMed PMID: 24349058; PubMed Central PMCID: PMC3859480.
4: Park KS. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes. Cytokine. 2013 Jun;62(3):407-12. doi: 10.1016/j.cyto.2013.04.005. Epub 2013 Apr 20. PubMed PMID: 23612013.
5: Lemus C, Poleschak M, Gailly S, Desage-El Murr M, Koch M, Deguin B. Lewis acid catalyzed enlargement of cyclic β-alkoxyenals and one-pot synthesis of polyfunctional enoxysilanes derived from aucubin with trimethylsilyldiazomethane. Chemistry. 2013 Apr 8;19(15):4686-90. doi: 10.1002/chem.201203968. Epub 2013 Feb 28. PubMed PMID: 23450668.
6: Zheng J, Liu D, Zhao SQ, Su J, Yan QP, Chen L, Xiao Y, Zhang CM. [Enzymatic extraction and antibacterial activity of aucubin from Eucommia ulmoides leaves]. Zhong Yao Cai. 2012 Feb;35(2):304-6. Chinese. PubMed PMID: 22822679.
7: Xue HY, Lu YN, Fang XM, Xu YP, Gao GZ, Jin LJ. Neuroprotective properties of aucubin in diabetic rats and diabetic encephalopathy rats. Mol Biol Rep. 2012 Oct;39(10):9311-8. doi: 10.1007/s11033-012-1730-9. Epub 2012 Jul 19. PubMed PMID: 22810648.
8: Xu W, Deng Z, Guo H, Ling P. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application. Biomed Chromatogr. 2012 Sep;26(9):1066-70. doi: 10.1002/bmc.1748. Epub 2011 Nov 23. PubMed PMID: 22113886.
9: Hajimehdipoor H, Shekarchi M, Piralihamedani M, Abedi Z, Zahedi H, Shekarchi M, Gohari AR. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. Iran J Pharm Res. 2011 Fall;10(4):705-10. PubMed PMID: 24250405; PubMed Central PMCID: PMC3813080.

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